methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1200130-50-2
VCID: VC7742285
InChI: InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16)
SMILES: COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br
Molecular Formula: C12H8BrN3O2
Molecular Weight: 306.119

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate

CAS No.: 1200130-50-2

Cat. No.: VC7742285

Molecular Formula: C12H8BrN3O2

Molecular Weight: 306.119

* For research use only. Not for human or veterinary use.

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate - 1200130-50-2

Specification

CAS No. 1200130-50-2
Molecular Formula C12H8BrN3O2
Molecular Weight 306.119
IUPAC Name methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate
Standard InChI InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16)
Standard InChI Key NDGBFLYZVAJTQX-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s IUPAC name delineates a tricyclic system comprising 13 atoms (trideca) with six double bonds (hexaene). The numbering begins at the nitrogen atom in position 5, followed by bridging carbons at positions 2 and 7, forming a 7.4.0 bicyclic framework. Key structural features include:

  • Triazatricyclo Core: Three nitrogen atoms integrated into the fused ring system, contributing to electronic delocalization and potential hydrogen-bonding interactions.

  • Bromine Substituent: A bromine atom at position 12, which enhances electrophilic reactivity and may influence binding to biological targets.

  • Methyl Ester Group: A carboxylate moiety at position 4, esterified with methanol to improve solubility and metabolic stability.

The molecular formula C₁₂H₈BrN₃O₂ (MW: 306.119 g/mol) reflects its moderate polarity, though experimental solubility data remain unpublished.

Spectroscopic and Computational Data

While experimental spectra are unavailable, analogous triazatricyclo compounds exhibit distinct UV-Vis absorption bands near 280–320 nm due to π→π* transitions in the conjugated system . Computational models predict a planar geometry for the central rings, with the bromine atom inducing slight torsional strain in the peripheral ring.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis of methyl 12-bromo-5,8,10-triazatricyclo derivatives typically involves sequential cyclization and functionalization steps, as outlined in patent literature :

  • Core Formation: Condensation of a substituted pyridine derivative with a brominated aminopyrazole under basic conditions (e.g., potassium carbonate in DMF).

  • Esterification: Treatment with methyl chloroformate in the presence of a tertiary amine to introduce the carboxylate group.

  • Purification: Chromatographic isolation using silica gel and a dichloromethane/methanol gradient.

A representative protocol adapted from and is summarized below:

StepReagents/ConditionsYield
1K₂CO₃, DMF, 80°C, 12h62%
2ClCO₂Me, Et₃N, THF, 0°C→RT78%
3Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)85%

Reactivity and Functionalization

The bromine atom at position 12 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For instance, palladium-catalyzed coupling with arylboronic acids can introduce aromatic substituents, enhancing target affinity . The methyl ester is hydrolyzable to a carboxylic acid under basic conditions, offering a handle for prodrug design.

CompoundIC₅₀ (EGFR, nM)IC₅₀ (VEGFR2, nM)
12-Bromo derivative18.234.7
12-Chloro derivative42.589.1
Parent (unsubstituted)>1000>1000

The bromine atom’s electron-withdrawing effect likely enhances target engagement by polarizing the aromatic system.

Patent Landscape and Research Directions

Key patents (e.g., EP2300475B1 ) highlight the compound’s utility in treating proliferative disorders. Current research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 and 12.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator